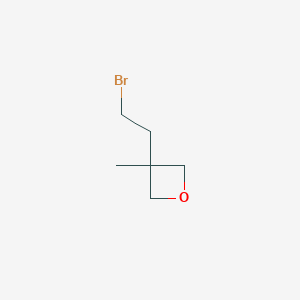
3-(2-Bromoethyl)-3-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)-3-methyloxetane: is a halogenated heterocyclic compound with a unique structure that includes a bromine atom attached to an ethyl group, which is further connected to a methyloxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-3-methyloxetane typically involves the bromination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Bromoethyl)-3-methyloxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Applications De Recherche Scientifique
Chemistry: 3-(2-Bromoethyl)-3-methyloxetane is used as a building block in organic synthesis
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules. Its ability to form stable carbon-bromine bonds makes it useful in medicinal chemistry for the design of drugs with specific biological activities.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 3-(2-Bromoethyl)-3-methyloxetane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
3-(2-Bromoethyl)oxetane: Similar structure but without the methyl group.
3-(2-Chloroethyl)-3-methyloxetane: Similar structure with a chlorine atom instead of bromine.
3-(2-Iodoethyl)-3-methyloxetane: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromoethyl)-3-methyloxetane is unique due to the presence of the bromine atom, which provides specific reactivity patterns not seen with chlorine or iodine. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H11BrO |
|---|---|
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-3-methyloxetane |
InChI |
InChI=1S/C6H11BrO/c1-6(2-3-7)4-8-5-6/h2-5H2,1H3 |
Clé InChI |
CGGCKUHNUGPGKL-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



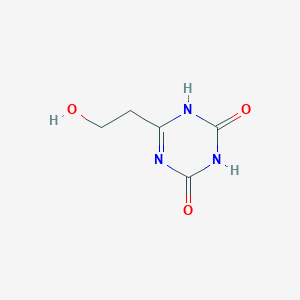
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

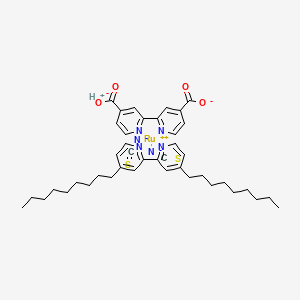
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
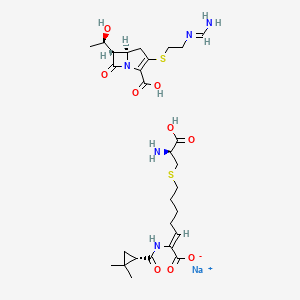
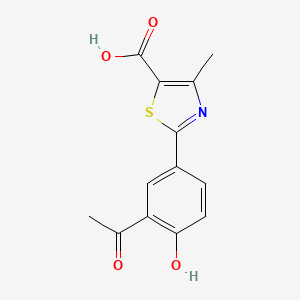
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)


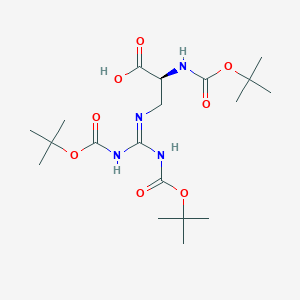

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
